molecular formula C13H10BrN5 B1195715 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

Cat. No.: B1195715
M. Wt: 316.16 g/mol
InChI Key: SFUYILVZGXHCDG-UHFFFAOYSA-N
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Description

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C13H10BrN5 and its molecular weight is 316.16 g/mol. The purity is usually 95%.
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Biological Activity

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article provides a detailed examination of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H10BrN5. The compound features a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a 3-bromophenyl group at the 4-position. Its structural properties are crucial for its interactions with biological targets.

Research indicates that this compound primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases play a vital role in the signaling pathways that regulate cell division and metabolism. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and other pathological conditions.

Key Findings:

  • Inhibition of Tyrosine Kinases : Studies have shown that this compound effectively inhibits the ATP-binding site of tyrosine kinases, which is critical for their activation .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismEffectivenessReference
Tyrosine Kinase InhibitionVarious cancer cell linesPotent inhibitor (IC50 in nM range)
Antimicrobial ActivityStaphylococcus aureusSignificant reduction in biofilm formation
Antifungal ActivityVarious fungal strainsModerate activity observed

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has identified several key structural features that enhance its potency:

  • Bromination : The presence of the bromine atom on the phenyl ring increases lipophilicity and can improve binding affinity to target proteins.
  • Amino Substitution : Variations in the amino group can lead to different levels of biological activity, with certain substitutions enhancing inhibitory effects on tyrosine kinases.

Case Study: Tyrosine Kinase Inhibition

Properties

Molecular Formula

C13H10BrN5

Molecular Weight

316.16 g/mol

IUPAC Name

4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C13H10BrN5/c14-8-2-1-3-9(4-8)19-13-10-6-16-12(15)5-11(10)17-7-18-13/h1-7H,(H2,15,16)(H,17,18,19)

InChI Key

SFUYILVZGXHCDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=NC=C32)N

Synonyms

PD 153717
PD-153717
PD153717

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (107 mg, 0.87 mmol) (described in a previous experimental) and 3-bromoaniline (0.75 mL, 7.8 mmol) is stirred under N2 at 190° C. for 2.5 h, and the precipitate which appears on cooling is recrystallized from PriOH. 1H NMR (DMSO) δ 9.91 (1H, brs), 9.34 (1H, s), 8.45 (1H, s), 8.19 (1H, s), 7.84 (1H, d, J=8.0 Hz), 7.34 (1H, t, J=8.0 Hz), 7.29 (1H, d, J=8.2 Hz), 6.68 (2H, brs), 6.45 (1H, s).
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two

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